BENGHE Methodological & Application

Check Availability & Pricing

Use of (1R,2R)-ethyl 2-
aminocyclopentanecarboxylate in oseltamivir
synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Compound Name:
aminocyclopentanecarboxylate

Cat. No. B176378

Application Notes and Protocols for Oseltamivir
Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any established or published methods for
the synthesis of oseltamivir using (1R,2R)-ethyl 2-aminocyclopentanecarboxylate as a
starting material or intermediate. The core structure of oseltamivir is a substituted cyclohexene
ring, and its synthesis from a cyclopentane derivative would likely require a complex and un-
documented ring expansion. Therefore, this document details the well-established and
commercially utilized Roche synthesis of oseltamivir, which starts from the readily available
natural product, (-)-shikimic acid. This information is provided to serve as a comprehensive
guide to a proven synthetic route for this important antiviral drug.

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a potent and selective inhibitor of the
neuraminidase enzyme of influenza A and B viruses.[1][2] It is a prodrug that is hydrolyzed in
vivo to its active form, oseltamivir carboxylate. The commercial synthesis of oseltamivir,
developed by Roche, is a multi-step process that begins with (-)-shikimic acid, a natural product
extracted from Chinese star anise (lllicium verum) or produced through fermentation.[1] This
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application note provides a detailed overview of this synthetic route, including experimental
protocols for key transformations and a summary of reaction yields.

Synthetic Pathway Overview

The Roche synthesis of oseltamivir from (-)-shikimic acid involves a series of key
transformations to introduce the necessary functional groups and establish the correct
stereochemistry on the cyclohexene ring. The overall synthetic workflow is depicted in the
following diagram.

Click to download full resolution via product page
Figure 1: Overall workflow for the synthesis of Oseltamivir Phosphate.

Data Presentation

The following table summarizes the key steps and reported yields for the Roche synthesis of

oseltamivir from (-)-shikimic acid.
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Step Reaction Key Reagents Reported Yield (%)
o Ethanol, Thionyl )
1 Esterification ) High
chloride
2 Acetonide Formation 3-Pentanone, p-TsOH High

] Methanesulfonyl )
3 Mesylation ] ) ) High
chloride, Triethylamine

o Potassium )
4 Epoxidation ] High
bicarbonate
] ] ] Allylamine,
5 Epoxide Ring Opening Good
MgBr2-OEt2

) Methanesulfonyl
6 Mesylation ] ) ] Good
chloride, Triethylamine

7 Aziridination Triethylamine Good
Aziridine Ring 3-Pentanol, Boron

8 ) ] ) Good
Opening trifluoride etherate

Deprotection & Salt . i ,
9 ] Phosphoric acid High
Formation

Overall 17-22%[1]

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of oseltamivir are provided
below.

Protocol 1: Formation of the Key Epoxide Intermediate

This protocol describes the initial steps to convert (-)-shikimic acid into a key epoxide
intermediate.

1. Esterification of (-)-Shikimic Acid:

o Materials: (-)-Shikimic acid, Ethanol, Thionyl chloride.
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e Procedure: (-)-Shikimic acid is dissolved in ethanol and cooled in an ice bath. Thionyl
chloride is added dropwise, and the reaction mixture is stirred at room temperature until
completion (monitored by TLC). The solvent is removed under reduced pressure to yield
ethyl shikimate.

2. Acetonide Protection:
o Materials: Ethyl shikimate, 3-Pentanone, p-Toluenesulfonic acid (catalytic amount).

e Procedure: Ethyl shikimate is dissolved in 3-pentanone, and a catalytic amount of p-
toluenesulfonic acid is added. The mixture is stirred at room temperature. The reaction is
monitored by TLC for the formation of the corresponding pentylidene acetal.

3. Mesylation:

» Materials: The protected ethyl shikimate, Methanesulfonyl chloride, Triethylamine,
Dichloromethane.

e Procedure: The acetal-protected ethyl shikimate is dissolved in dichloromethane and cooled.
Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The
reaction is stirred at low temperature and then allowed to warm to room temperature.

4. Epoxidation:
» Materials: The mesylated intermediate, Potassium bicarbonate, a suitable solvent system.

e Procedure: The mesylate is treated with potassium bicarbonate in a suitable solvent to
induce the formation of the corresponding epoxide under basic conditions.[1]

Protocol 2: Azide-Free Amine Introduction and Core
Structure Formation

This protocol outlines the key steps in an azide-free variation of the Roche synthesis for the
introduction of the amino groups and formation of the oseltamivir core structure.

1. Epoxide Ring Opening with Allylamine:
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» Materials: Epoxide intermediate, Allylamine, Magnesium bromide diethyl etherate
(MgBr2-OEt2).

e Procedure: The epoxide is dissolved in an appropriate solvent and treated with allylamine in
the presence of a catalytic amount of magnesium bromide etherate. This effects the
regioselective opening of the epoxide to yield an amino alcohol.

2. Second Mesylation and Aziridination:
e Materials: The resulting amino alcohol, Methanesulfonyl chloride, Triethylamine.

e Procedure: The hydroxyl group of the amino alcohol is mesylated using methanesulfonyl
chloride and triethylamine. Subsequent treatment with a base promotes intramolecular
cyclization to form an aziridine.

3. Aziridine Ring Opening with 3-Pentanol:
e Materials: Aziridine intermediate, 3-Pentanol, Boron trifluoride etherate (BFs-OEt).

e Procedure: The aziridine is treated with 3-pentanol in the presence of a Lewis acid catalyst
such as boron trifluoride etherate. This results in the regioselective opening of the aziridine
ring to introduce the characteristic pentyloxy side chain of oseltamivir.

4. Final Deprotection and Salt Formation:

o Materials: The product from the previous step, a suitable deprotection agent, Phosphoric
acid.

e Procedure: Any remaining protecting groups are removed under appropriate conditions. The
free base of oseltamivir is then treated with phosphoric acid to yield the final product,
oseltamivir phosphate, which is often purified by crystallization.

Visualizations

The following diagrams illustrate the key transformations in the synthesis of oseltamivir.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Esterification & Base-induced
(-)-Shikimic Acid Mb Protected Ethyl Shikimate Mb Mesylate Intermediate Epoxidation Key Epoxide Intermediate

Click to download full resolution via product page

Figure 2: Formation of the key epoxide intermediate from (-)-shikimic acid.
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Figure 3: Conversion of the epoxide to Oseltamivir Phosphate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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